A-Oxo-imidazo[1,2-A]pyridine-3-propanoic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A-Oxo-imidazo[1,2-A]pyridine-3-propanoic acid ethyl ester is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is recognized for its potential in drug development due to its ability to interact with various biological targets.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are known to interact with a variety of biological targets due to their versatile heterocyclic scaffold .
Mode of Action
Imidazo[1,2-a]pyridines are known to interact with their targets through various mechanisms, including radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to influence a variety of biochemical pathways due to their broad spectrum of biological activity .
Pharmacokinetics
The molecule’s predicted density is 119±01 g/cm3 , which may influence its bioavailability.
Result of Action
Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry, including antibacterial, antifungal, antiviral, anti-inflammatory, and potential anticancer activities .
Action Environment
It’s known that the compound is stable in air but may decompose at high temperatures .
Biochemical Analysis
Biochemical Properties
Ethyl 3-{imidazo[1,2-a]pyridin-2-yl}-2-oxopropanoate plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. It has been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in neurotransmission . Additionally, this compound interacts with proteins involved in inflammatory pathways, potentially modulating the activity of cytokines and other signaling molecules . These interactions suggest that Ethyl 3-{imidazo[1,2-a]pyridin-2-yl}-2-oxopropanoate could be useful in treating neurodegenerative diseases and inflammatory conditions.
Cellular Effects
Ethyl 3-{imidazo[1,2-a]pyridin-2-yl}-2-oxopropanoate influences various cellular processes, including cell signaling, gene expression, and metabolism. In neuronal cells, it has been observed to enhance synaptic plasticity and improve cognitive functions by modulating neurotransmitter levels . In immune cells, this compound can alter the expression of genes involved in the inflammatory response, thereby reducing inflammation . Furthermore, Ethyl 3-{imidazo[1,2-a]pyridin-2-yl}-2-oxopropanoate affects cellular metabolism by influencing the activity of metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
The molecular mechanism of Ethyl 3-{imidazo[1,2-a]pyridin-2-yl}-2-oxopropanoate involves its binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to the active sites of acetylcholinesterase and butyrylcholinesterase, inhibiting their activity and increasing acetylcholine levels in the synaptic cleft . Additionally, it interacts with transcription factors and other regulatory proteins, altering the expression of genes involved in inflammation and cell survival . These molecular interactions underpin the compound’s therapeutic potential in various diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 3-{imidazo[1,2-a]pyridin-2-yl}-2-oxopropanoate change over time due to its stability and degradation. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it may undergo metabolic degradation, leading to the formation of inactive metabolites. Long-term exposure to Ethyl 3-{imidazo[1,2-a]pyridin-2-yl}-2-oxopropanoate in cell cultures has demonstrated consistent effects on cellular functions, with no significant loss of activity observed over several days .
Dosage Effects in Animal Models
The effects of Ethyl 3-{imidazo[1,2-a]pyridin-2-yl}-2-oxopropanoate vary with different dosages in animal models. At low doses, it has been found to enhance cognitive functions and reduce inflammation without causing significant side effects . At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . These findings highlight the importance of dose optimization to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Ethyl 3-{imidazo[1,2-a]pyridin-2-yl}-2-oxopropanoate is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms, which convert it into various metabolites . These metabolic transformations can affect the compound’s bioavailability and efficacy. Additionally, Ethyl 3-{imidazo[1,2-a]pyridin-2-yl}-2-oxopropanoate influences metabolic flux by altering the levels of key metabolites involved in energy production and cellular respiration .
Transport and Distribution
Within cells and tissues, Ethyl 3-{imidazo[1,2-a]pyridin-2-yl}-2-oxopropanoate is transported and distributed through interactions with specific transporters and binding proteins. It is known to bind to plasma proteins, which facilitates its distribution throughout the body . Additionally, transporters such as organic anion-transporting polypeptides (OATPs) play a role in its cellular uptake and efflux . These interactions determine the compound’s localization and accumulation in target tissues, influencing its therapeutic effects.
Subcellular Localization
The subcellular localization of Ethyl 3-{imidazo[1,2-a]pyridin-2-yl}-2-oxopropanoate affects its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cytosolic enzymes and proteins . It may also be transported into the nucleus, where it can influence gene expression by interacting with nuclear receptors and transcription factors . Post-translational modifications, such as phosphorylation, can further regulate its subcellular localization and activity, directing it to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A-Oxo-imidazo[1,2-A]pyridine-3-propanoic acid ethyl ester typically involves the condensation of 2-aminopyridine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is obtained through crystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions
A-Oxo-imidazo[1,2-A]pyridine-3-propanoic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives
Scientific Research Applications
A-Oxo-imidazo[1,2-A]pyridine-3-propanoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity
Comparison with Similar Compounds
A-Oxo-imidazo[1,2-A]pyridine-3-propanoic acid ethyl ester can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
Zolpidem: A well-known hypnotic agent used for the treatment of insomnia.
Alpidem: An anxiolytic drug with a similar imidazo[1,2-a]pyridine scaffold.
Imidazo[1,2-a]pyridin-3-yl-acetic acids: Compounds with potential therapeutic applications in various diseases .
These compounds share the imidazo[1,2-a]pyridine core structure but differ in their functional groups and biological activities. This compound is unique due to its specific ester functional group, which can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
ethyl 3-imidazo[1,2-a]pyridin-2-yl-2-oxopropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-12(16)10(15)7-9-8-14-6-4-3-5-11(14)13-9/h3-6,8H,2,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHQVTZPXRVNRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC1=CN2C=CC=CC2=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.